molecular formula C7H6N2O2 B1601159 methyl 5-cyano-1H-pyrrole-3-carboxylate CAS No. 66832-08-4

methyl 5-cyano-1H-pyrrole-3-carboxylate

Cat. No. B1601159
CAS RN: 66832-08-4
M. Wt: 150.13 g/mol
InChI Key: SRVXHSNUXNSQLY-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family. It is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

  • Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the compound's versatility as a precursor for creating pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These derivatives serve as key intermediates for producing pyrrole-containing products, highlighting their significant role in synthetic organic chemistry (Galenko et al., 2019).

Antimicrobial Activity

  • Antimicrobial Derivatives : Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study found that these derivatives possess significant antibacterial and antifungal activities, suggesting the potential of methyl 5-cyano-1H-pyrrole-3-carboxylate derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Antitumor Evaluation

  • Antitumor Potential : Liu et al. (2006) prepared and evaluated 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives for cytotoxicity against A549 and P388 cell lines. The study highlighted the compound's antitumor potential, with certain derivatives showing high cytotoxicity, indicating the application of methyl 5-cyano-1H-pyrrole-3-carboxylate derivatives in cancer research (Liu et al., 2006).

Organic Synthesis and Catalysis

  • Synthetic Applications : Research by Wischang and Hartung (2011) explored the bromination of pyrroles, including ester-, cyano-, and carboxamide-substituted 1H-pyrroles, using a bromoperoxidase-catalyzed oxidation process. This study underscores the role of methyl 5-cyano-1H-pyrrole-3-carboxylate derivatives in organic synthesis, particularly in the selective functionalization of pyrrole rings (Wischang & Hartung, 2011).

Photophysical Properties

  • Lanthanide Complexes : A study by Law et al. (2007) on the synthesis, crystal structures, and photophysical properties of lanthanide complexes containing pyrrole-derivatized carboxylate ligands demonstrates the utility of such compounds in materials science. These complexes were shown to enhance the emission intensity of Eu3+ and Tb3+ ions, suggesting applications in the development of luminescent materials (Law et al., 2007).

properties

IUPAC Name

methyl 5-cyano-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)5-2-6(3-8)9-4-5/h2,4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVXHSNUXNSQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497204
Record name Methyl 5-cyano-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-cyano-1H-pyrrole-3-carboxylate

CAS RN

66832-08-4
Record name Methyl 5-cyano-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66832-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-cyano-1H-pyrrole-3-carboxylate
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Synthesis routes and methods

Procedure details

Sodium methoxide (17.8 g, 329 mmol) was added to a solution of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile (39.0 g, 164 mmol) in methanol (350 mL). The reaction was stirred for 16 h and then the methanol was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (800 mL) and the solution was adjusted to pH 6 using 1 M hydrochloric acid. The layers were separated and then the organic layer was washed with water and brine, dried (magnesium sulfate) and evaporated under reduced pressure to afford the expected product (24.2 g, 98%). 1H NMR (DMSO-d6) δ 7.76 (s, 1H), 7.28 (s, 1H), 3.72 (s, 3H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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